molecular formula C25H22FNO7S B2544720 (3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-62-8

(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2544720
CAS No.: 1114652-62-8
M. Wt: 499.51
InChI Key: PHRYKILESDNZLF-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C25H22FNO7S and its molecular weight is 499.51. The purity is usually 95%.
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Biological Activity

The compound (3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , also referred to as EVT-6714470 , is a complex organic molecule belonging to the class of benzothiazine derivatives. Its structure includes multiple functional groups such as methoxy and fluorophenyl moieties, which are significant for its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C24H19F2N1O5SC_{24}H_{19}F_2N_1O_5S, with a molecular weight of approximately 471.5 g/mol. The structure features a benzothiazine core known for its diverse biological effects. The presence of methoxy groups enhances solubility and bioactivity, while the fluorine atom increases lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Benzothiazine derivatives have been shown to exhibit antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth and possess antifungal activity. The specific interactions of EVT-6714470 with microbial enzymes may contribute to these effects.

Anticancer Properties

Recent studies suggest that compounds in the benzothiazine class can act as anticancer agents. The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation or induction of apoptosis in tumor cells. Computational methods such as quantitative structure-activity relationship (QSAR) modeling have been employed to predict the efficacy of EVT-6714470 against various cancer cell lines.

Biological Activity Mechanism References
AntimicrobialInhibition of microbial enzymes
AnticancerInduction of apoptosis; enzyme inhibition

The mechanism by which EVT-6714470 exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors, altering signal transduction pathways related to growth and survival.
  • Gene Expression Regulation : EVT-6714470 may influence gene expression patterns associated with cell cycle regulation and apoptosis.

Study on Anticancer Activity

In a recent study exploring the anticancer potential of EVT-6714470, researchers conducted in vitro assays on various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of EVT-6714470 against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential use as an antimicrobial agent.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO7S/c1-31-19-8-5-15(11-21(19)33-3)25(28)24-14-27(17-7-9-20(32-2)22(13-17)34-4)18-12-16(26)6-10-23(18)35(24,29)30/h5-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRYKILESDNZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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